(+)-alpha-Pinene

Catalog No.
S567672
CAS No.
7785-70-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Pinene

CAS Number

7785-70-8

Product Name

(+)-alpha-Pinene

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1R,5R)-(+)- 2-Pinene; (1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (+)-(1R)-α-Pinene; (+)-2-Pinene; (+)-α-Pinene; (1R,5R)-(+)-α-Pinene; (R)-(+)-α-Pinene; 1R-α-Pinene; d-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C

The exact mass of the compound (+)-alpha-Pinene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of alpha-pinene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-alpha-Pinene is a naturally occurring bicyclic monoterpene and a highly valued chiral pool starting material in industrial and laboratory synthesis [1]. Characterized by its specific optical rotation (typically [α]D +43.5° to +51.4° depending on enantiomeric excess), it serves as the foundational precursor for a suite of chiral auxiliaries, including diisopinocampheylborane (Ipc2BH) and pinanediol [1]. In procurement contexts, the specific (1R)-(+) enantiomer is selected over racemic mixtures or beta-isomers specifically to dictate absolute stereochemistry in downstream asymmetric transformations and to provide precise olfactory profiles in fragrance formulations .

Substituting (+)-alpha-pinene with its enantiomer, (-)-alpha-pinene, or the structural isomer beta-pinene fundamentally alters reaction outcomes and product specifications. In asymmetric synthesis, the chirality of the pinene precursor directly determines the stereochemical configuration of the resulting chiral auxiliary; using (-)-alpha-pinene instead of the (+) enantiomer completely inverts the stereocenter of downstream products, rendering the synthesis of specific active pharmaceutical ingredients (APIs) invalid [1]. Furthermore, in fragrance and formulation applications, the human olfactory system discriminates between the enantiomers, which possess distinct odor qualities and drastically different detection thresholds [2]. Consequently, utilizing racemic alpha-pinene or an unspecified enantiomeric mixture introduces unacceptable batch-to-batch variability in both chemical yield and sensory performance.

Absolute Stereocontrol in Asymmetric Hydroboration

(+)-alpha-pinene is utilized to synthesize (+)-diisopinocampheylborane ((+)-Ipc2BH), a critical reagent for asymmetric hydroboration. When (+)-Ipc2BH is reacted with cis-2-butene followed by oxidation, it selectively yields (-)-2-butanol with 87% enantiomeric excess (ee)[1]. In direct contrast, utilizing the comparator (-)-alpha-pinene to generate (-)-Ipc2BH under identical conditions yields the opposite enantiomer, (+)-2-butanol, also at 87% ee[1].

Evidence DimensionDownstream product absolute configuration
Target Compound Data(+)-alpha-pinene yields (-)-2-butanol (87% ee)
Comparator Or Baseline(-)-alpha-pinene yields (+)-2-butanol (87% ee)
Quantified DifferenceComplete inversion of the downstream product's stereocenter
ConditionsHydroboration of cis-2-butene with Ipc2BH followed by alkaline hydrogen peroxide oxidation

Procurement of the exact (+) enantiomer is mandatory for chemists targeting specific stereoisomers in the synthesis of chiral drugs or fine chemicals.

Precursor Suitability for High-Purity (+)-beta-Pinene Production

Direct procurement of optically pure (+)-beta-pinene is often constrained by supply limitations. However, (+)-alpha-pinene serves as a highly efficient precursor for this isomer. Through hydroboration to intermediate Ipc2BH followed by thermal isomerization at 130 °C for 12 hours and subsequent benzaldehyde treatment, (+)-alpha-pinene is converted into (+)-beta-pinene with an enantiomeric excess exceeding 99.5% [1]. This provides a superior synthetic route compared to relying on commercial beta-pinene extracts, which frequently require complex resolution to achieve similar optical purity [1].

Evidence DimensionEnantiomeric excess of synthesized (+)-beta-pinene
Target Compound Data>99.5% ee achieved via (+)-alpha-pinene precursor route
Comparator Or BaselineStandard commercial beta-pinene extraction (variable/lower ee)
Quantified DifferenceGuaranteed >99.5% ee via the thermal isomerization pathway
ConditionsThermal isomerization of Ipc2BH at 130 °C for 12 h, followed by olefin liberation with benzaldehyde

Enables manufacturers to internally synthesize ultra-high-purity (+)-beta-pinene, bypassing the volatile supply chain of the rare beta-isomer.

Olfactory Potency and Odor Threshold Differentiation

In fragrance and consumer product formulation, the enantiomeric purity of alpha-pinene dictates sensory performance. Human olfactory threshold testing demonstrates that (+)-alpha-pinene has an odor detection threshold of 23 mg/m³[1]. In contrast, the (-) enantiomer requires a significantly higher concentration to be detected, with a threshold of 107 mg/m³ [1]. This quantitative difference confirms that the (+) enantiomer is substantially more potent.

Evidence DimensionHuman odor detection threshold
Target Compound Data(+)-alpha-pinene: 23 mg/m³
Comparator Or Baseline(-)-alpha-pinene: 107 mg/m³
Quantified Difference4.6-fold lower detection threshold for the (+) enantiomer
ConditionsHuman inhalation / olfactory threshold testing (EU-INDEX project data)

Formulators must procure the specific (+) enantiomer to achieve consistent, high-potency fragrance profiles at lower material usage rates, avoiding the unpredictability of racemic mixtures.

Synthesis of Chiral Auxiliaries for Pharmaceutical Manufacturing

Driven by its ability to dictate absolute stereocontrol, (+)-alpha-pinene is the required starting material for synthesizing (+)-diisopinocampheylborane and (+)-pinanediol. These chiral auxiliaries are essential in the asymmetric hydroboration and targeted synthesis of specific enantiomeric active pharmaceutical ingredients (APIs), where substituting with (-)-alpha-pinene would yield the incorrect, potentially inactive or toxic stereoisomer [1].

On-Demand Production of Ultra-Pure (+)-beta-Pinene

Due to the high enantiomeric excess (>99.5% ee) achievable via the thermal isomerization of its organoborane intermediate, (+)-alpha-pinene is procured as a reliable, cost-effective precursor for generating optically pure (+)-beta-pinene. This pathway is utilized in fine chemical manufacturing when direct sourcing of high-ee beta-pinene is economically or logistically prohibitive [1].

High-Potency Fragrance and Terpene Formulations

Because (+)-alpha-pinene possesses a 4.6-fold lower odor detection threshold than its (-) counterpart, it is selectively procured for high-end perfumery and consumer product formulations. Using the pure (+) enantiomer ensures a consistent, potent woody/pine olfactory profile while minimizing the required volumetric input of the terpene [2].

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)
4.44
4.48

Melting Point

-60.49999999999999 °C
Mp ?50 °
-62 °C
-62°C

UNII

H6CM4TWH1W

GHS Hazard Statements

Aggregated GHS information provided by 1494 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1494 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1489 of 1494 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (94.69%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (89.99%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-70-8
7785-26-4

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

All other basic organic chemical manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-: ACTIVE

Dates

Last modified: 08-15-2023

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